

# Ethyl 2-oxocaprate structure and functional groups

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## Compound of Interest

Compound Name: Ethyl 2-oxodecanoate

CAS No.: 5524-59-4

Cat. No.: B1625618

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## Technical Monograph: Ethyl 2-Oxocaprate

Synonyms: **Ethyl 2-oxodecanoate**, Ethyl

-ketodecanoate CAS Registry Number: 33486-47-4 (Generic

-keto ester class) / 5524-59-4 (Specific isomer) Molecular Formula:

[1]

## Executive Summary

Ethyl 2-oxocaprate is a lipophilic

-keto ester characterized by a highly reactive 1,2-dicarbonyl motif attached to an octyl chain.[1]

In drug development, it serves as a "privileged scaffold" precursor, primarily utilized for the regiospecific synthesis of nitrogen-containing heterocycles (quinoxalines, triazines) and as a substrate for enzymatic resolution studies. Its structure combines a hard electrophilic center (the

-keto group) with a lipophilic tail, making it a unique candidate for membrane-permeable

prodrug designs and lipid-anchored inhibitors.[1]

“

*Nomenclature Note: "Caprate" historically refers to the C10 fatty acid (Decanoic acid).[2] Therefore, Ethyl 2-oxocaprate is chemically **Ethyl 2-oxodecanoate**. [1][2] It should not be confused with Ethyl 2-oxocaproate (C6, Ethyl 2-oxohexanoate).[1] This guide focuses on the C10 (Decanoic) derivative.[2]*

## Chemical Identity & Structural Analysis[1][3]

### Structural Composition

The molecule consists of three distinct functional domains, each conferring specific chemical behaviors:

- The  
  
-Keto Ester Core: A vicinal dicarbonyl system where the C2 ketone is activated by the electron-withdrawing ester group at C1.[2]
- The Ethyl Moiety: Acts as a protecting group for the carboxylic acid and modulates solubility. [2]
- The Octyl Chain (  
  
): A lipophilic tail that influences Van der Waals interactions and enzyme binding pocket affinity.[2]

Data Summary Table: Physicochemical Properties

Property	Value	Structural Implication
Molecular Weight	214.30 g/mol	Small molecule fragment range.[1][2]
LogP (Predicted)	-3.5 - 4.1	High lipophilicity; suitable for membrane permeation.[2]
H-Bond Acceptors	3	Carbonyl oxygens (C1, C2) and Ether oxygen.[2]
H-Bond Donors	0	Aprotic; requires proton source for activation.[2]
Rotatable Bonds	10	High conformational flexibility in the alkyl tail.[2]
Dipole Moment	High	The s-trans conformation of the dicarbonyl is preferred to minimize dipole repulsion.[2]

## 3D Conformational Logic

In solution, the 1,2-dicarbonyl system predominantly adopts an s-trans conformation to minimize the repulsion between the lone pairs of the adjacent oxygen atoms. However, upon binding to metal cations (e.g.,

) or within enzyme active sites, the molecule can adopt a chelated s-cis conformation, significantly increasing the electrophilicity of the C2 ketone.

## Functional Group Reactivity (Mechanistic Insight)

The synthetic utility of Ethyl 2-oxocaprato stems from the electronic disparity between the two carbonyl carbons.

## The "Alpha Effect" and Electrophilicity

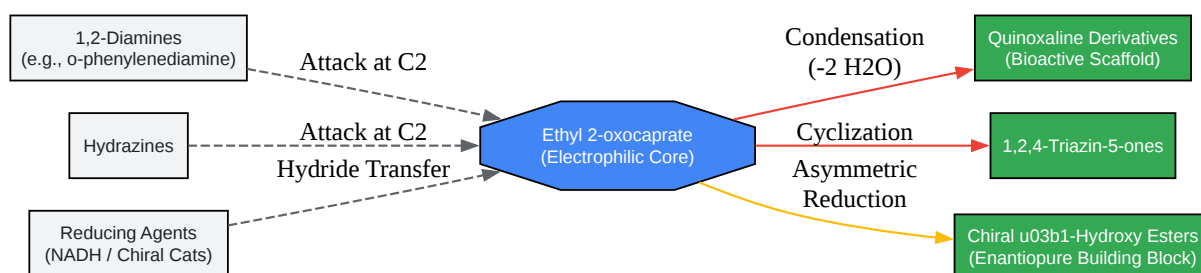
The C2 ketone is significantly more electrophilic than a standard isolated ketone.[2] The adjacent ester group (C1) exerts a strong inductive electron-withdrawing effect (-I),

destabilizing the C2 carbonyl and raising the energy of the LUMO.[1]

- Nucleophilic Attack: Nucleophiles (amines, hydrazines, Grignards) attack the C2 position preferentially over the C1 ester carbonyl.
- Heterocycle Formation: This regioselectivity is exploited to form 6-membered rings (quinoxalines) by condensing with 1,2-diamines.[1][2]

## Visualization: Reactivity Pathways

The following diagram maps the core reactivity modes of the scaffold.



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Figure 1: Reactivity map illustrating the divergence of Ethyl 2-oxocaproate into critical medicinal chemistry scaffolds via C2-selective nucleophilic attack.

## Synthesis & Production Protocol

While oxidative cleavage of alkenes is possible, the most robust laboratory-scale synthesis involves the Grignard addition to diethyl oxalate. This method prevents over-addition and ensures high yields of the

-keto ester.[2]

## Experimental Protocol: Grignard Route

Objective: Synthesis of **Ethyl 2-oxodecanoate** from Octyl bromide.

## Reagents:

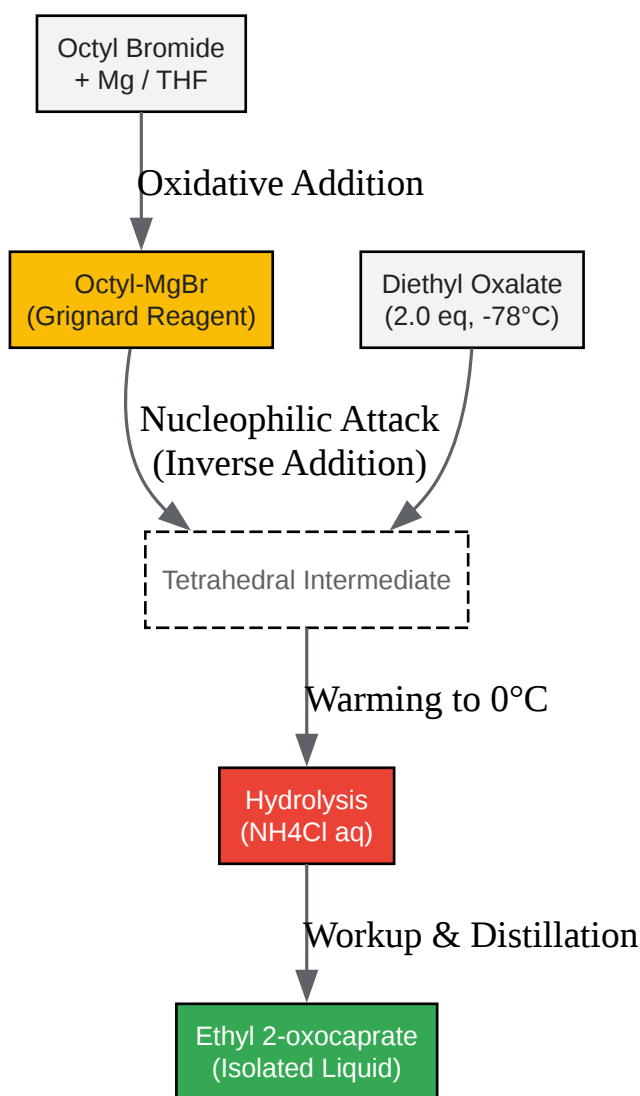
- Octyl bromide (  
)[1]
- Magnesium turnings (Mg)[1]
- Diethyl oxalate (Excess)[1][3]
- THF (Anhydrous)[1]
- (Saturated solution)[1]

## Step-by-Step Methodology:

- Preparation of Grignard Reagent:
  - In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.
  - Add Octyl bromide (1.0 eq) in anhydrous THF dropwise.[2] Maintain a gentle reflux to generate Octylmagnesium bromide (  
).[2]
  - Critical Check: Ensure complete consumption of Mg to prevent Wurtz coupling side products.[2]
- Nucleophilic Acylation (The Inverse Addition):
  - Cool a separate flask containing Diethyl oxalate (2.0 eq) in THF to  $-78^{\circ}\text{C}$ .
  - Why Excess? Using excess oxalate and low temperature prevents the Grignard reagent from attacking the product (which would form the  
-hydroxy ester or tertiary alcohol).
  - Cannulate the Grignard solution slowly into the cold Diethyl oxalate solution over 1 hour.

- Quench and Hydrolysis:
  - Allow the mixture to warm to 0°C.
  - Quench with saturated (aq).[2] This hydrolyzes the intermediate hemiacetal to the ketone.[2]
  - Extract with Ethyl Acetate ( ).[2] Wash organic layer with brine.[2]
- Purification:
  - Dry over and concentrate in vacuo.
  - Distillation: Perform fractional vacuum distillation. The excess diethyl oxalate will distill off first (lower BP), followed by the product **Ethyl 2-oxodecanoate** (High BP, typically >130°C at reduced pressure).

## Visualization: Synthesis Workflow



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Figure 2: Step-wise synthesis logic ensuring mono-addition of the alkyl chain to the oxalate core.

## Applications in Drug Discovery[4]

### Heterocycle Synthesis (The Quinoxaline Route)

Quinoxalines are potent bioactive motifs found in antimicrobial and anticancer agents.[2] Ethyl 2-oxocaproate reacts with o-phenylenediamine to form 3-octylquinoxalin-2(1H)-one.[1]

- Mechanism: The primary amine attacks the C2 ketone (Schiff base formation), followed by intramolecular cyclization of the second amine onto the C1 ester.

- Significance: The octyl chain at the C3 position enhances the lipophilicity of the quinoxaline, potentially improving blood-brain barrier (BBB) penetration.

## Asymmetric Synthesis

The scaffold is a standard substrate for testing Ketoreductases (KREDs).[2]

- Enzymatic reduction of the C2 ketone yields chiral  
-hydroxy esters (e.g., Ethyl (R)-2-hydroxydecanoate).[1]
- These chiral alcohols are precursors for pheromones and specific lipid mediators.[2]

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